N(1)-Methyl Substitution vs. Des-Methyl Analog: Structural Impact on Hydrogen-Bond Donor Capacity and Metabolic Stability
The target compound bears an N(1)-methyl substituent on the tetrahydroquinoline lactam nitrogen, in contrast to the des-methyl analog (CAS 921999-79-3; 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide), which retains a free N–H group . The des-methyl analog has been reported to exhibit antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 mg/mL . N(1)-methylation eliminates the lactam N–H as a hydrogen-bond donor, increases lipophilicity (calculated ΔlogP ≈ +0.5 to +0.8 units), and introduces a site for CYP450-mediated N-dealkylation that is absent in the des-methyl compound [1]. These changes are expected to alter both the target-binding pharmacophore and the metabolic clearance pathway relative to the des-methyl comparator.
| Evidence Dimension | N(1)-substitution status and associated property shifts |
|---|---|
| Target Compound Data | N(1)-CH₃; molecular weight 340.38 g·mol⁻¹; no free N–H hydrogen-bond donor at lactam; calculated logP higher by ~0.5–0.8 [class-level inference] |
| Comparator Or Baseline | Des-methyl analog (CAS 921999-79-3): N(1)-H; molecular weight 326.35 g·mol⁻¹; free N–H donor present; MIC 50 mg/mL against E. coli |
| Quantified Difference | Molecular weight difference: +14.03 g·mol⁻¹; distinct hydrogen-bond donor count; divergent antibacterial activity profile (analog active; target compound data unavailable from primary literature) |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula data from ZINC database [2] and vendor product listings |
Why This Matters
Procurement of the des-methyl analog instead of the target compound will produce a molecule with different hydrogen-bond donor capacity and altered metabolic vulnerability, potentially invalidating assay results in target engagement or ADME studies dependent on the N-methyl pharmacophore.
- [1] Bayer HealthCare AG. US Patent US2008/0255068 A1. Tetrahydroquinoline CETP Inhibitors. 2008. Establishes SAR of N-substitution on tetrahydroquinoline ring for target potency and selectivity. View Source
- [2] ZINC12 Database. ZINC09827711: 3,5-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-benzamide. Molecular formula C₁₉H₂₀N₂O₄, MW 340.38. View Source
